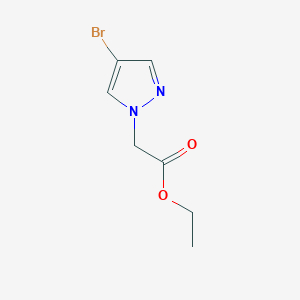

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVAPGLHLXVJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426895 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-58-1 | |

| Record name | (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through the N-alkylation of 4-bromopyrazole with ethyl bromoacetate. This document elucidates the underlying reaction mechanism, explains the rationale behind the selection of reagents and reaction conditions, and offers a step-by-step procedure for laboratory execution. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

N-alkylated pyrazoles are a prominent class of heterocyclic compounds frequently incorporated into the core structures of biologically active molecules.[1][2] Their presence is noted in numerous FDA-approved drugs, where they often serve as bioisosteres for amides or other aromatic systems, contributing to improved metabolic stability and binding affinity.[2] this compound is a particularly useful intermediate. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetate moiety offers a versatile point for chain extension or conversion to other functional groups.[3] This dual functionality makes it a strategic precursor for creating diverse molecular libraries in the pursuit of novel therapeutic agents.[4]

The synthesis detailed herein follows a classical and robust pathway: the direct N-alkylation of a pyrazole ring.[2][5] This method is widely employed due to its efficiency and reliability.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-bromopyrazole and ethyl bromoacetate is a nucleophilic substitution reaction, specifically an SN2-type N-alkylation.

Mechanistic Steps

-

Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. In the presence of a base, this proton is abstracted to form a pyrazolate anion. This step is crucial as it significantly enhances the nucleophilicity of the nitrogen atom.

-

Nucleophilic Attack: The newly formed pyrazolate anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon adjacent to the bromine) of ethyl bromoacetate.

-

Displacement: In a concerted fashion, as the new N-C bond forms, the bromide ion is displaced as a leaving group, resulting in the final N-alkylated product.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for N-alkylation of 4-bromopyrazole.

Selection of Reagents and Conditions

-

Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF ensures rapid and irreversible deprotonation.[6] However, NaH is pyrophoric and requires strictly anhydrous conditions. A safer, more practical alternative for many applications is a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium acetate.[7] K₂CO₃ is sufficient to deprotonate the pyrazole and is easier to handle.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), acetonitrile, or acetone is preferred. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the pyrazolate anion.

-

Alkylating Agent: Ethyl bromoacetate is a highly effective and commercially available alkylating agent for this transformation.[8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Reagent and Equipment Data

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Moles (mmol) | Equivalents |

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | 2075-45-8 | 5.00 g | 34.0 | 1.0 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 105-36-2 | 4.5 mL | 37.4 | 1.1 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 7.05 g | 51.0 | 1.5 |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | 150 mL | - | - |

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, standard glassware for workup, rotary evaporator, column chromatography setup.

Mandatory Safety Precautions (EHS)

-

Ethyl Bromoacetate: This compound is highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[9][10][11][12] It is fatal if swallowed, inhaled, or in contact with skin.[11][12] All manipulations must be performed in a certified chemical fume hood.[9][10] Wear nitrile gloves, a lab coat, and chemical splash goggles.[9][10]

-

4-Bromopyrazole: This compound causes skin, eye, and respiratory irritation.[13][14][15] Avoid inhalation of dust and contact with skin and eyes.[13][14]

-

General: Handle all chemicals in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[9][13] Ensure eyewash stations and safety showers are accessible.[14]

Synthesis Workflow

The overall workflow for the synthesis is depicted below.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (5.00 g, 34.0 mmol), potassium carbonate (7.05 g, 51.0 mmol), and acetone (150 mL).

-

Addition of Alkylating Agent: Stir the resulting suspension at room temperature. Slowly add ethyl bromoacetate (4.5 mL, 37.4 mmol) to the mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone). Maintain reflux and stirring for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

-

Work-up: After the reaction is complete (as indicated by the consumption of the 4-bromopyrazole starting material on TLC), allow the mixture to cool to room temperature.

-

Isolation: Filter the solid potassium salts and wash the filter cake with a small amount of fresh acetone. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the resulting crude oil/solid in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂O₂ | [16][17] |

| Molecular Weight | 233.06 g/mol | |

| Physical Form | Solid | [16] |

| Boiling Point | 296.6 °C at 760 mmHg | [16] |

| Storage Temperature | Room Temperature | [16] |

Expected Analytical Data:

-

¹H NMR: Peaks corresponding to the ethyl group (triplet and quartet), the methylene protons, and the two distinct pyrazole ring protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the ester carbons, the methylene carbon, and the three pyrazole ring carbons.

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The N-alkylation of 4-bromopyrazole with ethyl bromoacetate is an efficient and reliable method for the synthesis of this compound. This guide provides a robust protocol, grounded in established chemical principles, that can be readily implemented in a standard organic chemistry laboratory. Adherence to the outlined safety precautions is paramount due to the hazardous nature of the reagents involved. The resulting product is a versatile intermediate, well-suited for further elaboration in drug discovery and chemical research programs.

References

-

Material Safety Data Sheet - Ethyl bromoacetate, 98%. Cole-Parmer. Available from: [Link]

-

ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Loba Chemie. Available from: [Link]

-

4-Bromopyrazole | C3H3BrN2 | CID 16375. PubChem - NIH. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]

-

Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous sodium acetate, glacial acetic acid, reflux 8 h... ResearchGate. Available from: [Link]

-

Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

This compound. PubChemLite. Available from: [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available from: [Link]

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.

-

Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.com. Available from: [Link]

-

Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available from: [Link]

-

ethyl bromoacetate. Organic Syntheses Procedure. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. lobachemie.com [lobachemie.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | 82231-58-1 [sigmaaldrich.com]

- 17. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its significance in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile scaffold. The discussion is grounded in established experimental data and authoritative literature, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1][2] Its unique five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts metabolic stability and serves as a versatile anchor for diverse pharmacophoric decorations.[1][3] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

Blockbuster drugs such as Celecoxib (Celebrex®), an anti-inflammatory COX-2 inhibitor, and Sildenafil (Viagra®), a phosphodiesterase-5 blocker, underscore the therapeutic and commercial importance of this moiety.[1] this compound (CAS No. 82231-58-1) is a particularly valuable derivative. The bromo-substituent at the C4 position offers a reactive handle for further chemical elaboration via cross-coupling reactions, while the ethyl acetate group at the N1 position provides a modifiable linker, making it a cornerstone intermediate for combinatorial library synthesis and targeted drug design.

This guide will systematically explore the essential characteristics of this compound, providing the foundational knowledge required for its effective utilization in research and development.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-1H-pyrazole with an appropriate electrophile, such as ethyl bromoacetate.[6] This reaction follows a standard nucleophilic substitution mechanism.

Synthetic Pathway

The reaction proceeds by the deprotonation of the N1-proton of the 4-bromo-1H-pyrazole ring using a suitable base, creating a pyrazolate anion. This highly nucleophilic anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the final product.

Caption: Role of the title compound as a versatile intermediate in drug discovery.

-

Cross-Coupling Reactions: The C4-bromo substituent is the most significant feature, serving as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position, enabling the systematic exploration of the chemical space to optimize ligand-target interactions.

-

Linker Modification: The N1-ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, introducing another point of diversity. This functionality is also useful for creating bioconjugates or pro-drugs.

The metabolic stability and proven track record of the pyrazole core make derivatives synthesized from this intermediate highly attractive candidates for preclinical and clinical development. [1]

Standard Operating Procedures (SOPs)

The following protocols are provided as a guide for the synthesis and analysis of this compound.

SOP: Synthesis via N-Alkylation

Objective: To synthesize this compound from 4-bromo-1H-pyrazole.

Materials:

-

4-bromo-1H-pyrazole

-

Ethyl bromoacetate [7][8]* Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add 4-bromo-1H-pyrazole (1.0 eq) to a round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the mixture in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stirring: Allow the mixture to stir at room temperature for 1 hour after the addition is complete. The formation of the sodium pyrazolate salt should be observed.

-

Alkylation: Cool the reaction mixture again in an ice bath. Add ethyl bromoacetate (1.05 eq) dropwise via a dropping funnel. [6]5. Reaction: Allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

SOP: NMR Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

Materials:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube, Pasteur pipette

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to an NMR tube using a Pasteur pipette.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Reference the spectra to the residual solvent peak.

SOP: GC-MS Analysis

Objective: To confirm molecular weight and assess purity.

Materials:

-

Synthesized this compound

-

Volatile solvent (e.g., ethyl acetate, dichloromethane)

-

GC-MS vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.

-

Instrument Setup: Use a standard GC column suitable for semi-volatile compounds (e.g., HP-5ms). Set up a temperature program, for example:

-

Initial Temperature: 50 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 300 °C.

-

Final Hold: 5 minutes. [9]3. MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500) in Electron Ionization (EI) mode. [9]4. Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and run the analysis.

-

-

Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum of the main peak for the molecular ion and characteristic fragmentation pattern.

Conclusion

This compound is a foundational building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. Its well-defined physicochemical properties and the dual reactivity of its bromo and ethyl acetate functionalities provide chemists with a reliable and versatile tool for lead generation and optimization. The protocols and data presented in this guide offer a comprehensive resource for scientists, enabling the efficient and effective application of this important intermediate in the ongoing quest for novel therapeutic agents.

References

-

Chemspace. This compound - C7H9BrN2O2. [Link]

-

Akhtar, T., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

ResearchGate. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]

-

American Elements. 2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)acetic acid. [Link]

-

PubChem. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate. [Link]

-

Kumar, K., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

Singh, U., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

-

National Institutes of Health. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate. [Link]

- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PrepChem.com. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

-

NIST WebBook. Ethyl Acetate. [Link]

-

SpectraBase. 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}propanamide - 1H NMR. [Link]

-

3A Senrise. This compound. [Link]

- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)

-

Wikipedia. Ethyl bromoacetate. [Link]

-

NIST WebBook. Acetic acid, bromo-, ethyl ester. [Link]

-

PubChemLite. 2-(4-bromo-1-ethyl-1h-pyrazol-5-yl)ethan-1-ol. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 8. Acetic acid, bromo-, ethyl ester [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS number 82231-58-1

An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: A Cornerstone Intermediate for Modern Drug Discovery

Abstract

This compound, registered under CAS number 82231-58-1, has emerged as a strategically vital building block for researchers, medicinal chemists, and drug development professionals. Its structure, which combines a reactive brominated pyrazole core with a versatile ethyl acetate side chain, offers a powerful platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical characteristics, spectral data, and critical applications. We will explore its instrumental role in the synthesis of high-value therapeutic targets, particularly kinase inhibitors, supported by detailed, field-proven experimental protocols and mechanistic insights to facilitate its effective application in research and development settings.

The Strategic Value of this compound in Synthesis

The pyrazole motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its favorable drug-like properties and its ability to act as a bioisostere for other functional groups, enhancing binding interactions with biological targets. The specific utility of this compound is twofold:

-

The 4-Bromo Position: The bromine atom is not merely a placeholder; it is a versatile synthetic handle. It is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This allows for the precise and controlled introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The N1-Ethyl Acetate Group: The N-alkylated ester side chain provides another point for modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a vast range of amides, esters, and other functional groups, further expanding the accessible chemical space.

This dual functionality makes the molecule an ideal intermediate for building complex, multi-substituted heterocyclic compounds.

Physicochemical Properties and Spectral Signature

A precise understanding of the compound's properties is essential for its handling, reaction optimization, and characterization.

| Property | Value | Source |

| CAS Number | 82231-58-1 | [3] |

| Molecular Formula | C₇H₉BrN₂O₂ | [4] |

| Molecular Weight | 233.06 g/mol | |

| Appearance | Solid | |

| Boiling Point | 296.6 °C at 760 mmHg | |

| InChI Key | ILVAPGLHLXVJIN-UHFFFAOYSA-N | [4] |

Spectral Analysis:

The identity and purity of this compound are confirmed through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure. Key expected signals include two singlets for the pyrazole ring protons, a singlet for the methylene (-CH₂-) protons of the acetate group, and a characteristic quartet and triplet for the ethyl (-CH₂CH₃) group.[5]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the two pyrazole methine carbons, the brominated pyrazole carbon, the methylene carbon, the carbonyl carbon, and the two carbons of the ethyl group.[5]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, typically showing a characteristic isotopic pattern for bromine with peaks for [M+H]⁺ at approximately 233 and 235 m/z.[4][5]

Synthesis and Reaction Mechanism

The most direct and widely used synthesis of this compound is the N-alkylation of 4-bromo-1H-pyrazole with ethyl bromoacetate.[6][7]

Caption: Synthetic route via SN2 alkylation of 4-bromopyrazole.

Mechanistic Insight: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base, such as potassium carbonate or sodium hydride, deprotonates the acidic N-H of the 4-bromopyrazole ring, generating a pyrazolate anion.[8] This potent nucleophile then attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group to form the final N-alkylated product. The choice of a polar aprotic solvent like DMF or acetonitrile is critical as it effectively solvates the cation of the base without interfering with the nucleophile, thereby accelerating the reaction.

Core Applications in Drug Discovery

The primary application of this intermediate is in the synthesis of kinase inhibitors, a major class of therapeutics for cancer and inflammatory diseases.[2][9][10][11]

Case Study: Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes is a critical target in the treatment of autoimmune disorders.[2] Many potent JAK inhibitors feature a substituted pyrazole core. This compound serves as an ideal starting material for their synthesis.

The workflow involves an initial Suzuki-Miyaura cross-coupling at the 4-position, followed by modification of the ester side chain.

Caption: General synthetic workflow for kinase inhibitors from the title compound.

This logical, stepwise approach allows for the creation of two distinct points of diversity: one from the boronic acid partner in the Suzuki reaction and the second from the amine used in the final amide coupling step. This modularity is exceptionally powerful for optimizing a compound's potency, selectivity, and pharmacokinetic properties.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for practical laboratory application.

Protocol 1: Synthesis of this compound

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[12]

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.5 M concentration).

-

Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise via syringe.

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 4-bromopyrazole is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a solid.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a microwave vial or sealed tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).[13]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Seal the vessel and purge thoroughly with an inert gas (Argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting bromide is consumed as determined by LC-MS analysis.

-

Workup: Cool the reaction mixture and dilute with ethyl acetate. Filter through a pad of Celite® to remove the catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the coupled product.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[14][15][16] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.[12] Avoid breathing dust or vapors.[15][16]

-

First Aid: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[14] For skin contact, wash off immediately with soap and plenty of water.[12][14] If inhaled, move to fresh air.[14] In all cases of significant exposure, seek medical attention.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents and sources of ignition.[15]

Conclusion and Future Outlook

This compound is more than a simple reagent; it is an enabling tool in the field of medicinal chemistry. Its robust synthesis and dual points for chemical diversification have solidified its role as a key intermediate in the development of sophisticated heterocyclic compounds. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the strategic application of this versatile building block will undoubtedly contribute to the discovery of the next generation of life-saving medicines.

References

- Material Safety Data Sheet for Ethyl Acet

- Safety Data Sheet: Ethyl Acetate / Reagent B. (2024). Meridian Bioscience, Inc.

- Safety Data Sheet: Product identifier 133973. (2025). Sigma-Aldrich Inc.

- Safety Data Sheet: Ethyl bromoacet

- Safety Data Sheet: 4-Bromo-1H-pyrazole. (2024). Thermo Fisher Scientific Chemicals, Inc.

- Ethyl 2-(4-broMo-1H-pyrazol-1-yl)

- PubChem Compound Summary for CID 177690763, ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate.

- Ethyl 2-(4-bromo-1H-pyrazol-1-yl)

- Ethyl 2-(4-broMo-1H-pyrazol-1-yl)

- PubChemLite Compound Summary for Ethyl 2-(4-bromo-1h-pyrazol-1-yl)

- Rai, R., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). Molecules.

- 2-(4-Bromo-1-pyrazolyl)

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters.

- Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. (2021).

- Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). Bioorganic & Medicinal Chemistry.

- Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.

- Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1-(Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (2011). Bangladesh Pharmaceutical Journal.

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). ARKIVOC.

- Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. (2012). Acta Crystallographica Section E.

- Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. PrepChem.

Sources

- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 82231-58-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound(82231-58-1) 1H NMR spectrum [chemicalbook.com]

- 6. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 15. meridianbioscience.com [meridianbioscience.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structural Elucidation of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Foreword: The Analytical Imperative in Modern Synthesis

In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate years of work and investment. This guide is designed for the practicing researcher and drug development professional, providing an in-depth, practical walkthrough of the multi-faceted spectroscopic analysis required to confirm the identity and structure of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. This compound, a versatile heterocyclic building block, serves as an ideal case study for the application of modern analytical techniques. Our approach moves beyond a mere listing of data, focusing instead on the causality behind experimental choices and the synergistic interplay between different spectroscopic methods to construct an unassailable structural proof.

The Target Molecule: An Overview

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring, brominated at the C4 position, and N-alkylated with an ethyl acetate moiety. Understanding this architecture is the first step in devising an analytical strategy. The key structural features to verify are:

-

The presence and connectivity of the ethyl ester group.

-

The integrity and substitution pattern of the 4-bromopyrazole ring.

-

The point of attachment of the side chain to the N1 position of the pyrazole ring.

Mass Spectrometry: The First Gate of Verification

Mass Spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and elemental formula. For halogenated compounds, it offers a distinctive signature that is nearly irrefutable.

Rationale & Experimental Causality

We select Electron Ionization (EI) as the method of choice for its ability to generate a clear molecular ion and a rich fragmentation pattern, which provides a structural fingerprint. The key objective is to observe the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This provides definitive evidence for the presence of a single bromine atom in the structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument via direct infusion or through a gas chromatography (GC) column.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion (M⁺•).

-

Acceleration & Deflection: The generated ions are accelerated into a magnetic field, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Data Interpretation: Confirming Identity and Fragmentation

The molecular formula is C₇H₉BrN₂O₂. The expected molecular weight will show two major peaks of nearly equal intensity, separated by 2 Da.

-

Molecular Ion (M⁺•): The peak corresponding to the molecule containing the ⁷⁹Br isotope will appear at m/z ≈ 231.99 .

-

M+2 Peak: The peak for the molecule with the ⁸¹Br isotope will appear at m/z ≈ 233.99 .

The observation of this characteristic 1:1 doublet is the first confirmation of the structure.[1]

Fragmentation Analysis: The high energy of EI causes the molecular ion to break apart in predictable ways, offering clues to the molecule's connectivity.[2][3][4]

-

Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, losing a fragment of 45 Da. This would result in a prominent acylium ion.

-

[M - 45]⁺: m/z ≈ 187/189

-

-

Loss of the Ethyl Group (•CH₂CH₃): Cleavage of the O-CH₂ bond can lead to the loss of an ethyl radical (29 Da).

-

[M - 29]⁺: m/z ≈ 203/205

-

-

Cleavage of the Side Chain: The bond between the pyrazole N1 and the methylene carbon (C6) can break, leading to the formation of the 4-bromopyrazole cation.

-

[C₃H₂BrN₂]⁺: m/z ≈ 145/147

-

Infrared Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and by measuring the absorption of IR radiation, we can create a "vibrational map" of the compound.[5][6]

Rationale & Experimental Causality

For this specific molecule, IR spectroscopy is essential to confirm the presence of the ester functionality, which is characterized by a strong carbonyl (C=O) stretch and C-O stretches. It also helps verify the presence of both aliphatic (sp³) and heterocyclic (sp²) C-H bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a small amount of the sample can be dissolved in a volatile solvent (like chloroform) and a drop evaporated on a salt plate (NaCl or KBr) to form a thin film.

-

Data Acquisition: The sample is placed in the path of an IR beam. An interferometer measures the absorption of radiation across a range of wavenumbers (typically 4000-400 cm⁻¹).

-

Spectrum Generation: A Fourier transform is applied to the interferogram to generate the final IR spectrum of absorbance (or transmittance) versus wavenumber.

Data Interpretation: Assigning Vibrational Frequencies

The IR spectrum will provide clear evidence for the key functional groups:

-

~2980 cm⁻¹ (sp³ C-H Stretch): This absorption arises from the C-H bonds in the ethyl and methylene groups of the side chain.

-

~3100 cm⁻¹ (sp² C-H Stretch): This corresponds to the C-H bonds on the pyrazole ring.

-

1745-1760 cm⁻¹ (C=O Stretch): A very strong and sharp absorption in this region is the definitive signature of the ester carbonyl group.[7][8] Its high frequency is characteristic of an aliphatic ester.

-

~1500-1600 cm⁻¹ (C=N and C=C Stretches): These absorptions, typically of medium intensity, are characteristic of the pyrazole ring system.[9][10]

-

1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ (C-O Stretches): Esters exhibit two distinct C-O stretching vibrations. These strong bands confirm the C-O single bonds of the ester linkage.[7][8]

The collective presence of these bands provides strong, corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale & Experimental Causality

¹H NMR is used to map the proton skeleton. We expect to see distinct signals for each chemically non-equivalent proton. The chemical shift (δ) tells us about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals adjacent protons, thereby establishing connectivity.[11][12][13]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The sample tube is placed in the NMR spectrometer's strong magnetic field. A radiofrequency pulse excites the protons, and the resulting signal (Free Induction Decay or FID) is detected as they relax.

-

Data Processing: A Fourier transform is applied to the FID to generate the frequency-domain NMR spectrum.

Data Interpretation: Assembling the Pieces

The ¹H NMR spectrum will show four distinct signals, perfectly matching the structure:

-

δ ~ 7.5-7.6 ppm (2H, 2 x singlets): These two signals correspond to the two protons on the pyrazole ring (H3 and H5). They appear far downfield due to the deshielding effect of the aromatic heterocyclic system. They typically appear as sharp singlets because the four-bond coupling between them is usually negligible.

-

δ ~ 4.9-5.1 ppm (2H, singlet): This singlet is assigned to the methylene protons (C6-H₂) of the acetate group. Its downfield position is a result of being adjacent to two electron-withdrawing groups: the pyrazole nitrogen (N1) and the ester carbonyl.

-

δ ~ 4.2-4.3 ppm (2H, quartet): This quartet represents the methylene protons (C10-H₂) of the ethyl group. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

-

δ ~ 1.2-1.3 ppm (3H, triplet): This upfield triplet is the classic signature of the methyl protons (C11-H₃) of an ethyl group. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

The integration of these peaks will be in a 2:2:2:3 ratio, confirming the relative proton count.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale & Experimental Causality

¹³C NMR complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). A standard broadband proton-decoupled spectrum is acquired, where each unique carbon appears as a single line.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is virtually identical to that for ¹H NMR, though data acquisition typically takes longer due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Carbon Signal Assignment

The spectrum will display 7 distinct signals, corresponding to the 7 unique carbon atoms in the molecule:

-

δ ~ 167 ppm: The ester carbonyl carbon (C7). This is the most downfield signal.

-

δ ~ 140 ppm (C5) and ~128 ppm (C3): The two CH carbons of the pyrazole ring.

-

δ ~ 93 ppm: The C4 carbon of the pyrazole ring. This carbon is directly attached to bromine, and its chemical shift is significantly influenced by the halogen's electronegativity and heavy atom effect.[14]

-

δ ~ 62 ppm: The oxygen-bearing methylene carbon of the ethyl group (C10).

-

δ ~ 50 ppm: The methylene bridge carbon (C6), situated between the pyrazole ring and the carbonyl group.

-

δ ~ 14 ppm: The terminal methyl carbon of the ethyl group (C11), which is the most upfield signal.

Data Synthesis and Final Confirmation

The true power of this analytical workflow lies in the convergence of data from all techniques. No single method provides the complete picture, but together, they form a self-validating system.

Summary of Spectroscopic Data

| Technique | Observation | Assignment |

| Mass Spec (EI) | M⁺• at m/z 232/234 (1:1) | C₇H₉BrN₂O₂; Confirms one Br atom |

| Fragments at m/z 187/189, 146/148 | Loss of •OEt; Loss of •CH₂COOEt | |

| IR (cm⁻¹) | ~1750 (strong, sharp) | Ester C=O stretch |

| ~1250, ~1050 (strong) | Ester C-O stretches | |

| ~2980, ~3100 | sp³ and sp² C-H stretches | |

| ¹H NMR (ppm) | ~7.5-7.6 (2H, s) | Pyrazole H3 & H5 |

| ~4.9-5.1 (2H, s) | N-CH₂-C=O | |

| ~4.2-4.3 (2H, q) | O-CH₂-CH₃ | |

| ~1.2-1.3 (3H, t) | O-CH₂-CH₃ | |

| ¹³C NMR (ppm) | ~167 | Ester C=O |

| ~140, ~128 | Pyrazole CH carbons (C3, C5) | |

| ~93 | Pyrazole C-Br carbon (C4) | |

| ~62 | O-CH₂ | |

| ~50 | N-CH₂ | |

| ~14 | -CH₃ |

Conclusion

References

-

IR Spectroscopy Tutorial: Esters . University of Colorado Boulder. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones . Journal of the Chemical Society of Pakistan. [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link]

-

Supporting Information for a Wiley-VCH publication . Wiley-VCH. [Link]

-

A vibrational assignment for pyrazole . Journal of the Chemical Society B: Physical Organic. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . Open Research Library. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . SciELO México. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry . ResearchGate. [Link]

-

IR spectrum of pyrazoline 9 . ResearchGate. [Link]

-

Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment . Journal of Chemical Education. [Link]

-

IR Spectrum and Characteristic Absorption Bands . Organic Chemistry I - LibreTexts. [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole . National Institutes of Health (NIH). [Link]

-

IR Spectrum and Characteristic Absorption Bands . Chemistry LibreTexts. [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES . Compound Interest. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

IR Spectra of Carboxylic Acids, Amides and Esters . YouTube. [Link]

-

Fragmentation of the [M − NO2]+ of methyl-1-nitropyrazoles . ResearchGate. [Link]

-

Bromination of pyrazole derivatives . ResearchGate. [Link]

-

Spectroscopic studies of some 1-phenylpyrazole derivatives . RSC Publishing. [Link]

-

NMR Chemical Shift Values Table . Chemistry Steps. [Link]

-

1H NMR Chemical Shift . Oregon State University. [Link]

-

4-Bromopyrazole . LookChem. [Link]

-

NMR Chemical Shifts . University of Wisconsin-Madison. [Link]

-

Mass spectrometric study of some pyrazoline derivatives . ResearchGate. [Link]

-

1H and 13C NMR Spectra . The Royal Society of Chemistry. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions . ResearchGate. [Link]

-

Fragmentation Processes - Structure Determination of Organic Compounds . Pharmacy 180. [Link]

-

Mass Spectrometry: Fragmentation Patterns . Scribd. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc . YouTube. [Link]

-

This compound . PubChemLite. [Link]

-

Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate . PrepChem.com. [Link]

-

Spectra of ethyl acetate . University of Calgary. [Link]

-

Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate . National Institutes of Health (NIH). [Link]

-

ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate . PubChem. [Link]

-

This compound . Chemspace. [Link]

Sources

- 1. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 2. pharmacy180.com [pharmacy180.com]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. scielo.org.mx [scielo.org.mx]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy data for Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of ¹³C NMR for structural elucidation, presents a detailed interpretation of the predicted spectrum, and outlines a robust, self-validating protocol for data acquisition. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical reference for the characterization of complex heterocyclic molecules.

Part 1: The Role of ¹³C NMR in Modern Structural Elucidation

Carbon-13 NMR spectroscopy is a cornerstone analytical technique for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment (e.g., hybridization, neighboring atoms).[3][4]

The key principles underpinning its utility include:

-

Chemical Shift (δ): The position of a signal in the spectrum, measured in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus. The typical range for ¹³C NMR is broad (0-220 ppm), which minimizes signal overlap, even in complex structures.[5][6]

-

Signal Count: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule produces a distinct signal.[7] This allows for a direct count of the non-equivalent carbons, providing immediate structural information.

-

Decoupling: Standard ¹³C NMR spectra are acquired with proton decoupling, which collapses carbon-proton coupling multiplets into single lines, simplifying the spectrum and enhancing the signal-to-noise ratio.

For drug development professionals, ¹³C NMR is indispensable for verifying molecular structures, identifying impurities, and confirming the outcomes of synthetic transformations. Its application to heterocyclic compounds, which form the core of many pharmaceutical agents, is particularly critical for unambiguous characterization.[8]

Part 2: Structural Analysis and Predicted ¹³C NMR Spectrum

The structure of this compound contains seven unique carbon atoms, and therefore, seven distinct signals are expected in its proton-decoupled ¹³C NMR spectrum. The molecule combines a substituted pyrazole ring with an ethyl acetate moiety, leading to a predictable pattern of chemical shifts.

Molecular Structure with Carbon Numbering

The carbons are numbered systematically for unambiguous assignment in the subsequent spectral analysis.

Caption: Molecular structure of this compound with IUPAC-style numbering for NMR assignment.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts for each carbon atom, based on established ranges for similar functional groups and substituent effects.[6][9][10]

| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Justification & Comments |

| Carbonyl | C7 | 166.5 | The ester carbonyl carbon is significantly deshielded. Typical range for esters is 160-185 ppm.[6] |

| Pyrazole C5 | C5 | 140.0 | Aromatic CH carbon adjacent to two nitrogen atoms. Deshielded due to the electronegativity of the nitrogens. |

| Pyrazole C3 | C3 | 129.5 | Aromatic CH carbon. Less deshielded than C5 as it is further from the N-substituent. |

| Pyrazole C4 | C4 | 95.0 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine typically shifts the signal upfield compared to a C-H carbon. |

| Methylene (Ester) | C8 | 62.0 | The O-C H₂ carbon of the ethyl group. Consistent with data for ethyl acetate (approx. 60.5 ppm). |

| Methylene (Linker) | C6 | 50.5 | The N-C H₂ carbon. Its chemical shift is influenced by the adjacent nitrogen and the ester carbonyl group. |

| Methyl | C9 | 14.1 | The C H₃ carbon of the ethyl group. Consistent with data for ethyl acetate (approx. 14.2 ppm). |

Part 3: A Self-Validating Protocol for ¹³C NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a systematic and verifiable protocol is essential. The following procedure is designed for a standard modern NMR spectrometer.

Experimental Workflow Diagram

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[11] The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Causality: CDCl₃ is a common solvent that dissolves a wide range of organic compounds and provides a deuterium signal for the instrument's lock system. Its carbon signal (a triplet at ~77.16 ppm) serves as a convenient internal chemical shift reference.[12]

-

-

Instrument Setup and Shimming:

-

Action: Insert the NMR tube into the spinner and place it in the magnet. Use the instrument software to lock onto the deuterium signal of the CDCl₃. Perform an automatic shimming routine (e.g., topshim) to optimize the magnetic field homogeneity.[11][13]

-

Causality: Locking ensures the magnetic field strength remains constant throughout the experiment, preventing signal drift. Shimming is critical for achieving sharp, well-resolved spectral lines, which is essential for accurate chemical shift determination.

-

-

Acquisition Parameter Setup:

-

Action: Load a standard proton-decoupled ¹³C experiment parameter set (e.g., zgpg30 on Bruker systems).[14]

-

Key Parameters:

-

Spectral Width (SW): Set to ~240 ppm to encompass the full range of expected organic chemical shifts.

-

Number of Scans (NS): Set to a minimum of 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for all peaks.

-

Relaxation Delay (D1): Set to 2.0 seconds.[14]

-

-

Causality: The low sensitivity of ¹³C NMR requires signal averaging over many scans (NS) to obtain a usable spectrum. A relaxation delay (D1) is crucial to allow the nuclear spins to return to equilibrium between pulses. A 2-second delay is a good starting point, though longer delays may be needed for fully quantitative analysis, especially for quaternary carbons like C4 and C7 which relax more slowly.

-

-

Data Processing and Analysis:

-

Action: After acquisition, apply an exponential multiplication window function, followed by Fourier Transformation (efp). Perform automatic and, if necessary, manual phase and baseline correction (apk).[15]

-

Action: Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

-

Causality: Proper processing is essential for an accurate representation of the data. Referencing to the known solvent peak corrects for any minor variations in the magnetic field and ensures the comparability of data across different instruments.

-

Part 4: Advanced Techniques for Unambiguous Assignment

While a 1D ¹³C NMR spectrum provides a count of unique carbons and their chemical shifts, definitive assignments often require more advanced experiments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the multiplicity of each carbon signal.

-

DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).

-

DEPT-90: Shows only CH carbons.

-

DEPT-135: Shows CH and CH₃ peaks as positive signals and CH₂ peaks as negative signals.

-

Causality: By comparing these spectra, one can definitively identify C3, C5, C6, C8, and C9 based on their proton attachments, leaving C4 and C7 as the quaternary carbons.

-

-

2D Heteronuclear Correlation (HSQC/HMQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This provides a direct link between the ¹H and ¹³C spectra, allowing for confident assignment of all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is the definitive tool for assigning quaternary carbons by observing their correlations to nearby protons. For instance, the carbonyl carbon (C7) would show a correlation to the protons on the adjacent methylene group (C6).

-

By employing this suite of 1D and 2D NMR techniques, a researcher can achieve a complete and unambiguous assignment of the ¹³C NMR spectrum for this compound, ensuring the highest level of scientific integrity in its structural characterization.

References

-

Title: Carbon-13 NMR Spectroscopy: Principles and Applications Source: Studylib URL: [Link]

-

Title: 13.13 Uses of 13C NMR Spectroscopy Source: Fiveable URL: [Link]

-

Title: C-13 NMR Spectroscopy Source: Slideshare URL: [Link]

-

Title: Spectroscopy 13C NMR and 1H NMR Source: Mesbah Energy URL: [Link]

-

Title: 6.8: Principles of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: SOP data acquisition Source: R-NMR URL: [Link]

-

Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: Princeton University URL: [Link]

-

Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry URL: [Link]

-

Title: 13C NMR Protocol for beginners AV-400 Source: University of Maryland URL: [Link]

-

Title: 13C NMR Source: EPFL URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

-

Title: CONTENTS 1. 13C NMR spectroscopy • Chemical shift Source: National Institute of Technology, Rourkela URL: [Link]

-

Title: 13C (Carbon) NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]

-

Title: interpreting C-13 NMR spectra Source: Chemguide URL: [Link]

-

Title: How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Source: ResearchGate URL: [Link]

-

Title: How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry Source: YouTube URL: [Link]

-

Title: A guide to 13C NMR chemical shift values Source: Compound Interest URL: [Link]

Sources

- 1. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. compoundchem.com [compoundchem.com]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. epfl.ch [epfl.ch]

- 14. r-nmr.eu [r-nmr.eu]

- 15. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of methods to offer a deep, mechanistic understanding of the compound's behavior under mass spectrometric conditions. We will explore the foundational principles of its ionization and fragmentation, offering a predictive framework rooted in the established chemistry of pyrazoles and ethyl esters. This guide is designed to equip researchers with the expert insights necessary for unambiguous compound identification, structural elucidation, and the anticipation of its mass spectral characteristics in complex matrices.

Introduction: The Significance of Structural Elucidation

This compound (C₇H₉BrN₂O₂) is a member of the pyrazole class of heterocyclic compounds, which are integral scaffolds in a multitude of pharmacologically active agents. The precise characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into metabolic fate. Mass spectrometry stands as a paramount analytical technique in this endeavor, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide will provide a detailed exposition of the expected mass spectrum of this compound, with a particular focus on electron ionization (EI) mass spectrometry. Our analysis will be grounded in the fundamental principles of mass spectral fragmentation and will be supported by data from analogous structures.

The Molecular Ion: A Tale of Two Isotopes

The initial and most telling feature in the mass spectrum of this compound is its molecular ion peak. Due to the presence of a single bromine atom, the molecular ion will manifest as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic "doublet" is a direct consequence of the natural isotopic abundance of bromine, which exists as a near 50:50 mixture of ⁷⁹Br and ⁸¹Br.[1][2][3]

The monoisotopic mass of the molecular ion containing ⁷⁹Br is 231.98474 Da, while the ion with ⁸¹Br will have a mass of 233.98269 Da. Therefore, we expect to observe two distinct peaks at approximately m/z 232 and m/z 234, with their relative intensities closely mirroring the 1:1 isotopic ratio of bromine. The presence of this M+ and M+2 pattern is a definitive indicator of a monobrominated compound.[1][2][3]

Predicted Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of the molecular ion of this compound under electron ionization is anticipated to proceed through several distinct pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses. The fragmentation can be logically divided into cleavages associated with the ethyl acetate side chain and the 4-bromopyrazole ring.

Fragmentation of the Ethyl Acetate Side Chain

The ethyl acetate moiety is prone to characteristic cleavages, primarily driven by the presence of the carbonyl group.[4]

-

Loss of the Ethoxy Radical (•OCH₂CH₃): A primary fragmentation event is the alpha-cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 Da). This results in the formation of a stable acylium ion.

-

[C₇H₉BrN₂O₂]⁺• → [C₅H₄BrN₂O]⁺ + •OCH₂CH₃

-

This will produce a characteristic isotopic doublet at m/z 187/189 .

-

-

Loss of Ethylene via McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement is possible. In this case, a hydrogen atom from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (mass = 28 Da).

-

[C₇H₉BrN₂O₂]⁺• → [C₅H₅BrN₂O₂]⁺• + C₂H₄

-

This rearrangement would yield a doublet at m/z 204/206 .

-

-

Cleavage of the Entire Side Chain: The bond between the pyrazole nitrogen and the methylene group of the acetate side chain can also cleave, leading to the loss of the entire ethyl acetate group as a radical.

-

[C₇H₉BrN₂O₂]⁺• → [C₅H₄BrN₂]⁺ + •CH₂COOCH₂CH₃

-

This fragmentation would result in a doublet corresponding to the 4-bromopyrazolyl cation at m/z 147/149 .

-

Fragmentation of the 4-Bromopyrazole Ring

The fragmentation of the pyrazole ring itself is a well-documented process, often involving the expulsion of small, stable neutral molecules.[5][6] For 4-bromopyrazole derivatives, these fragmentation pathways are expected to be preserved.

-

Loss of HCN: A common fragmentation pathway for pyrazoles is the elimination of a molecule of hydrogen cyanide (HCN, mass = 27 Da) from the heterocyclic ring. This can occur from various fragment ions. For instance, the 4-bromopyrazolyl cation could undergo this fragmentation:

-

[C₅H₄BrN₂]⁺ → [C₄H₃BrN]⁺ + HCN

-

This would lead to a doublet at m/z 120/122 .

-

-

Loss of N₂: Another characteristic fragmentation of the pyrazole ring involves the loss of a molecule of nitrogen (N₂, mass = 28 Da). This often occurs from the [M-H]⁺ ion.

-

[C₇H₈BrN₂O₂]⁺ → [C₇H₈BrO₂]⁺ + N₂

-

The initial loss of a hydrogen atom followed by the expulsion of nitrogen would result in a doublet at m/z 203/205 .

-

The interplay of these fragmentation pathways will generate a complex but interpretable mass spectrum. The relative abundances of the fragment ions will be governed by their respective stabilities.

Summary of Predicted Mass Spectral Data

The following table summarizes the predicted major ions in the electron ionization mass spectrum of this compound.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 232/234 | [C₇H₉BrN₂O₂]⁺• (Molecular Ion) | - |

| 204/206 | [C₅H₅BrN₂O₂]⁺• | McLafferty Rearrangement (Loss of C₂H₄) |

| 187/189 | [C₅H₄BrN₂O]⁺ | Loss of •OCH₂CH₃ |

| 147/149 | [C₅H₄BrN₂]⁺ | Loss of •CH₂COOCH₂CH₃ |

| 120/122 | [C₄H₃BrN]⁺ | Loss of HCN from [C₅H₄BrN₂]⁺ |

| 203/205 | [C₇H₈BrO₂]⁺ | Loss of H followed by loss of N₂ |

Experimental Protocol: A Self-Validating System

To acquire a high-quality mass spectrum of this compound, a systematic and well-controlled experimental approach is crucial. The following protocol outlines a robust methodology using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of such compounds.

Sample Preparation

-

Solvent Selection: Choose a high-purity volatile solvent in which the analyte is readily soluble. Dichloromethane or ethyl acetate are suitable choices.

-

Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. Serially dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph:

-

Injector: Split/splitless inlet, operated in splitless mode for maximum sensitivity.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3-5 minutes to protect the filament from the solvent front.

-

This protocol is designed to be self-validating. The observation of a sharp, symmetrical chromatographic peak for the analyte, coupled with a clean mass spectrum exhibiting the expected molecular ion doublet and fragmentation patterns, will confirm the validity of the analysis.

Visualizing the Fragmentation

To further clarify the proposed fragmentation pathways, the following diagrams have been generated using the DOT language.

Diagram 1: Fragmentation of the Ethyl Acetate Side Chain

Caption: Primary fragmentation of the ethyl acetate side chain.

Diagram 2: Fragmentation of the 4-Bromopyrazole Ring

Caption: Characteristic fragmentation of the pyrazole ring.

Conclusion: A Predictive and Practical Framework

This technical guide has provided a detailed, mechanistically-driven exploration of the mass spectrometry of this compound. By understanding the fundamental principles of its ionization and fragmentation, researchers can confidently identify this compound and interpret its mass spectrum. The characteristic M+/M+2 doublet, coupled with predictable losses from both the ethyl acetate side chain and the pyrazole ring, provides a robust analytical fingerprint. The experimental protocol outlined herein offers a reliable method for obtaining high-quality data, ensuring the integrity of research in which this compound plays a role. This guide serves not only as a reference for a specific molecule but also as a model for the logical and expert-driven analysis of the mass spectra of novel compounds in the field of drug development.

References

-

Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

-

Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

-

mass spectra - the M+2 peak. Chemguide. [Link]

-

Mass Spectral Fragmentation Patterns of Deuterated Butyl and Ethyl Acetates: An Easy Microscale Isotopic Labeling Experiment. Journal of Chemical Education. [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. [Link]

-

The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

mass spectrum of ethyl ethanoate fragmentation pattern. Doc Brown's Advanced Organic Chemistry. [Link]

-

Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C7H9BrN2O2) [pubchemlite.lcsb.uni.lu]

- 5. ethyl 2-(4-bromo-1-ethyl-1H-pyrazol-5-yl)-2-oxoacetate | C9H11BrN2O3 | CID 177690763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Mthis compound (C6H7BrN2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, spectroscopic characterization, safe handling, and its pivotal role in the development of novel molecular entities.

Compound Profile and Chemical Identity